(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide
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Overview
Description
The compound (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide is a complex organic molecule that features a combination of aromatic rings, a thiazole ring, and an enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the aromatic rings: The benzyloxy and methoxy-substituted phenyl rings can be introduced via Suzuki or Heck coupling reactions.
Formation of the enamide linkage: This step involves the reaction of the thiazole derivative with an appropriate acyl chloride or anhydride under basic conditions to form the enamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, leading to the formation of quinones.
Reduction: Reduction of the enamide group can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its multiple functional groups that can interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties due to its conjugated system and aromatic rings.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide: Similar compounds include other thiazole derivatives and enamides with different substituents on the aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. Compared to other thiazole derivatives, the presence of the benzyloxy and methoxy groups, along with the enamide linkage, provides unique reactivity and potential for interaction with biological targets.
Biological Activity
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide is a complex organic compound with potential therapeutic applications. This compound features a unique structure that combines a thiazole moiety with aromatic systems, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through the condensation of appropriate thioamide and α-halo ketones.
- Introduction of the Benzyloxy and Methoxy Groups : The benzyloxy and methoxy groups are introduced via nucleophilic substitution reactions using suitable phenolic derivatives.
- Final Coupling Reaction : The final step involves coupling the thiazole derivative with the prop-2-enamide framework to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. The presence of the thiazole and aromatic groups enhances its binding affinity to these targets, potentially modulating their activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 10 | Apoptosis induction |
Compound B | HeLa | 15 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies have demonstrated that similar thiazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 25 | Moderate |
Escherichia coli | 50 | Weak |
Anti-inflammatory Effects
Compounds with a similar structure have also been evaluated for anti-inflammatory effects, showing a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of a thiazole-based compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of related compounds against various pathogens. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, supporting further exploration into their therapeutic applications.
Properties
Molecular Formula |
C26H22N2O3S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C26H22N2O3S/c1-30-24-16-19(12-14-23(24)31-17-20-8-4-2-5-9-20)13-15-25(29)28-26-27-22(18-32-26)21-10-6-3-7-11-21/h2-16,18H,17H2,1H3,(H,27,28,29)/b15-13+ |
InChI Key |
ZPSHUNLKHHIKTP-FYWRMAATSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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